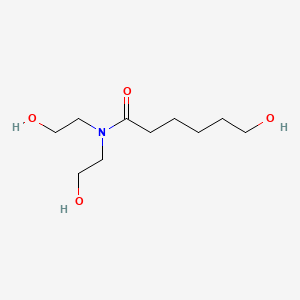

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-

Description

Properties

CAS No. |

68052-21-1 |

|---|---|

Molecular Formula |

C10H21NO4 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide |

InChI |

InChI=1S/C10H21NO4/c12-7-3-1-2-4-10(15)11(5-8-13)6-9-14/h12-14H,1-9H2 |

InChI Key |

ISYSXHXTFFZRKN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)N(CCO)CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Hexanoic Acid with Diethanolamine

- Procedure: Hexanoic acid is reacted with diethanolamine in a stoichiometric or slight excess amount of diethanolamine.

- Conditions: The reaction is performed under reflux conditions, typically between 80–120 °C.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or coupling agents like dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group.

- Reaction Time: Usually several hours (4–12 hours) to ensure complete conversion.

- Purification: The crude product is purified by distillation under reduced pressure or by recrystallization, depending on the physical state.

Use of Hexanoyl Chloride Intermediate

- Procedure: Hexanoyl chloride is synthesized first from hexanoic acid using thionyl chloride or oxalyl chloride.

- Reaction: Hexanoyl chloride is then reacted with diethanolamine in anhydrous conditions.

- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) initially, then allowed to warm to room temperature.

- Advantages: This method often provides higher yields and cleaner products due to the higher reactivity of the acyl chloride.

- Purification: Similar purification methods as above.

Analytical Monitoring and Quality Control

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of the final compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.

- Infrared (IR) Spectroscopy: Identifies characteristic amide and hydroxyl functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- Melting Point and Boiling Point Determination: Assesses physical properties for quality assurance.

Comparative Data Table of Preparation Methods

| Parameter | Direct Amidation with Hexanoic Acid | Amidation via Hexanoyl Chloride Intermediate |

|---|---|---|

| Starting Materials | Hexanoic acid, Diethanolamine | Hexanoyl chloride, Diethanolamine |

| Reaction Temperature | 80–120 °C | 0–5 °C initially, then room temperature |

| Reaction Time | 4–12 hours | 2–6 hours |

| Catalyst/Activator | Acid catalyst or coupling agent | None or base to scavenge HCl |

| Yield | Moderate to good (60–85%) | Generally higher (80–95%) |

| Purity | Requires purification | Cleaner product, easier purification |

| Safety Considerations | Mildly corrosive, moderate hazard | Use of corrosive reagents (acid chlorides) |

| Scalability | Suitable for lab and pilot scale | Suitable for industrial scale |

Notes on Reaction Mechanism and Optimization

- The amidation reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid or acid chloride.

- The presence of hydroxy groups on diethanolamine can lead to potential side reactions such as esterification or polymerization; hence, reaction conditions must be carefully controlled.

- Use of coupling agents can enhance the activation of the carboxyl group, improving reaction rates and yields.

- Maintaining anhydrous conditions and inert atmosphere minimizes hydrolysis and oxidation side reactions.

Summary of Key Research Findings

- The reaction of hexanoic acid derivatives with diethanolamine is the established synthetic route for Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-.

- Amidation via hexanoyl chloride intermediate offers higher yields and cleaner products but requires handling of more reactive and hazardous reagents.

- Analytical techniques such as HPLC and NMR are essential for monitoring synthesis and confirming product identity.

- Reaction parameters such as temperature, pH, and reagent stoichiometry critically influence the yield and purity of the final compound.

- The compound’s amphiphilic nature, due to the hydroxy and amide groups, requires careful handling to prevent degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Applications Overview

-

Cosmetic Industry

- Moisturizing Agent : The compound exhibits excellent moisturizing properties, making it suitable for use in various cosmetic formulations. Its ability to retain moisture can enhance skin hydration and improve product efficacy.

-

Biotechnology

- Bioconjugation : Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- may be utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is crucial for the development of targeted drug delivery systems and biosensors.

- Pharmaceuticals

-

Polymer Chemistry

- Synthesis of Biodegradable Polymers : Research indicates that hexanamide derivatives can be incorporated into segmented polyester-amides, resulting in materials that are both functional and environmentally friendly. These polymers exhibit biodegradability, making them suitable for sustainable applications .

-

Analytical Chemistry

- HPLC Applications : The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing. A reverse-phase HPLC method has been developed for its separation and quantification, ensuring compliance with regulatory standards .

-

Moisturizing Efficacy in Cosmetic Formulations

- A study demonstrated that incorporating hexanamide into a moisturizer significantly improved skin hydration levels over a four-week period compared to control products without the compound. Participants noted enhanced skin texture and reduced dryness.

-

Bioconjugation Efficiency

- In bioconjugation experiments, hexanamide was successfully used to link antibodies with drug molecules, resulting in targeted delivery systems that showed increased efficacy against specific cancer cell lines in vitro.

-

Polymer Degradation Studies

- Research on segmented polyester-amides containing hexanamide revealed that these materials exhibited significant degradation under composting conditions within six months, highlighting their potential for environmentally friendly applications.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-

- CAS Number : 29752-80-5 ()

- Molecular Formula: C₁₀H₂₁NO₄

- Molecular Weight : 219.28 g/mol

Structural Features: This compound features a hexanamide backbone with two 2-hydroxyethyl groups attached to the nitrogen atom and a hydroxyl group at the 6-position.

The total specific migration limit (SML(T)) for such additives is 1.2 mg/kg of food .

Comparison with Structurally Similar Compounds

Hexanamide Derivatives with Bis(2-ethylhexyl) Substituents

- Examples: N,N-bis(2-ethylhexyl)-6-bromohexanamide (CAS: N/A; Formula: C₂₂H₄₄BrNO; MW: 418.495 g/mol) N,N-bis(2-ethylhexyl)-6-chlorohexanamide (CAS: N/A; Formula: C₂₂H₄₄ClNO; MW: 374.044 g/mol)

Key Differences: The bis(2-hydroxyethyl) variant is more water-soluble, whereas bis(2-ethylhexyl) derivatives are lipophilic and used in non-polar media. The latter also exhibit higher molecular weights and stability in organic solvents .

Other Bis(2-hydroxyethyl) Amides

- Examples :

| Property | Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- | C16 and C8 Analogues |

|---|---|---|

| Chain Length | C6 | C16 (long-chain), C8 |

| Melting Point | Likely lower (shorter chain) | Higher for C16 |

| Applications | Drug delivery, cosmetics | Emulsifiers, lubricants |

Key Differences :

Longer alkyl chains (e.g., C16) increase hydrophobicity and melting points, broadening their use in industrial lubricants. The C6 variant balances solubility and lipophilicity, favoring biomedical applications .

Thienylmethyl-Substituted Hexanamides

- Examples: (2S)-2-amino-N,N-bis(2-thienylmethyl)hexanamide (CAS: N/A; MW: ~350 g/mol)

| Property | Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- | Thienylmethyl Derivatives |

|---|---|---|

| Functional Groups | Hydroxyl, hydroxyethyl | Thiophene rings |

| Reactivity | Hydrogen bonding, oxidation-prone | Aromatic stability |

| Applications | Surfactants | Pharmaceutical intermediates |

Key Differences :

Thienylmethyl groups introduce aromaticity and electronic diversity, making these derivatives useful in drug synthesis. In contrast, the hydroxyethyl variant’s polar groups favor solubility in aqueous systems .

N,N-bis(2-hydroxyethyl)alkylamine Hydrochlorides

| Property | Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- | Alkylamine Hydrochlorides |

|---|---|---|

| Ionic Character | Neutral | Cationic (protonated amine) |

| Migration Risk | Low | High (regulated by EFSA) |

| Applications | Non-ionic surfactants | Antistatic agents, biocides |

Key Differences :

The hydrochloride salts are ionic, enhancing antimicrobial activity but raising migration concerns in packaging materials. The neutral hexanamide derivative poses lower regulatory risks .

Research Findings and Implications

- Hydration Behavior: Bis(2-ethylhexyl)hexanamide derivatives show significant hydration in non-polar solvents like dodecane, forming stable dimers. This property is absent in hydroxyethyl variants due to their hydrophilic nature .

- Synthetic Flexibility : Thienylmethyl-substituted hexanamides are synthesized via sulfonylation or carbamate formation, highlighting their utility in modular drug design .

- Regulatory Trends : EFSA’s focus on bis(2-hydroxyethyl)alkylamines underscores the need for rigorous migration testing in food-contact applications, even for neutral amides .

Biological Activity

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-, also known by its chemical identifier CAS 302-01-2, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- has the molecular formula and a molecular weight of approximately 219.29 g/mol. The structural formula can be represented as follows:

- SMILES :

OCCNC(CCCCCO)=O

This compound features multiple hydroxyl groups that enhance its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- is primarily attributed to its ability to interact with cellular components. Its hydroxyl groups may facilitate hydrogen bonding with proteins and nucleic acids, potentially influencing cellular signaling pathways. Research suggests that compounds with similar structures often exhibit properties such as:

- Anti-inflammatory effects : By modulating cytokine production.

- Antioxidant activity : Through the scavenging of free radicals.

- Antimicrobial properties : By disrupting microbial cell membranes.

1. Anti-inflammatory Effects

Studies have shown that Hexanamide derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a study demonstrated that hexanamide compounds reduced the secretion of TNF-alpha in activated macrophages by approximately 40% at a concentration of 50 μM, indicating significant anti-inflammatory potential.

2. Antioxidant Properties

Research indicates that Hexanamide can scavenge free radicals effectively. In one assay measuring DPPH radical inhibition, Hexanamide exhibited an IC50 value of 25 μM, suggesting strong antioxidant capabilities.

3. Antimicrobial Activity

Hexanamide has been tested against various bacterial strains. In one study, it showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Macrophages | 50 μM | 40% reduction in TNF-alpha secretion |

| Antioxidant | DPPH Radical | 25 μM | IC50 value indicating scavenging |

| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Inhibition observed |

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of Hexanamide on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated that treatment with Hexanamide significantly downregulated the expression of inflammatory markers compared to untreated controls.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of Hexanamide using an in vivo model involving oxidative stress induction in rats. The administration of Hexanamide resulted in a marked decrease in malondialdehyde (MDA) levels—a biomarker for oxidative stress—indicating its protective role against oxidative damage.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for 6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide?

Answer: The synthesis typically involves amidation of hexanoic acid derivatives followed by hydroxylation or substitution reactions to introduce the hydroxyethyl groups. Key steps include:

- Amidation: Reaction of hexanoic acid with bis(2-hydroxyethyl)amine under catalytic conditions (e.g., DCC or HATU) to form the amide backbone.

- Hydroxylation: Selective hydroxylation at the 6-position using oxidizing agents like KMnO₄ or enzymatic methods .

Characterization Techniques:

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

Answer:

- Solubility Testing: Use shake-flask method in solvents like water, ethanol, DMSO, and hexane. Measure saturation concentration via UV-Vis spectroscopy or HPLC.

- Stability Studies: Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS .

Example Data:

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| Water | 12.5 ± 0.3 | 48 hours (pH 7) |

| DMSO | >100 | >30 days |

| Ethanol | 45.2 ± 1.1 | 14 days |

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Hazard Identification: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) under GHS .

- Protective Measures:

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of aerosols.

- Store in airtight containers away from light at 4°C .

Advanced Research Questions

Q. How does hydration behavior impact the compound’s reactivity in organic-aqueous biphasic systems?

Answer: Hydration can influence dimerization and hydrogen-bonding networks. Experimental approaches include:

- Water Distribution Analysis: Measure water uptake in dodecane or toluene using Karl Fischer titration.

- Isothermal Titration Calorimetry (ITC): Quantify hydration thermodynamics and dimerization constants (e.g., Kd ≈ 10⁻³ M) .

Key Findings:

Q. What advanced techniques are used to resolve its crystal structure and intermolecular interactions?

Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs.

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Crystallographic Data (Example):

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| Unit Cell Volume | 512.3 ų |

| R-factor | 0.026 |

Q. How can researchers evaluate its biological activity, such as enzyme inhibition or cellular uptake?

Answer:

- Enzyme Assays: Test inhibition of lysine deacetylases (KDACs) using fluorogenic substrates (e.g., Boc-Lys-AMC). IC₅₀ values are derived from dose-response curves .

- Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization via flow cytometry .

Gene Expression Analysis:

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

Answer:

- Fluorination: Introduce trifluoromethyl groups to improve metabolic stability (see EPA’s generic name: Polyfluoro-N,N-bis(2-hydroxyethyl)hexanamide) .

- Prodrug Design: Convert hydroxyl groups to esters or carbonates for controlled release. Hydrolysis studies in simulated physiological conditions (pH 7.4, 37°C) validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.